

Introduction: The Strategic Value of a Privileged Scaffold

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Compound of Interest

Compound Name: *N-Ethyl-1-methyl-1H-pyrazole-3-sulfonamide*

Cat. No.: *B13310916*

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1-Methyl-1H-pyrazole-3-sulfonamide (CAS Number: 88398-97-4) is a heterocyclic organic compound that has garnered significant attention as a versatile building block in medicinal chemistry and organic synthesis.[1][2] While seemingly a simple molecule, its constituent parts—the N-methylated pyrazole ring and the sulfonamide group—represent what is known in drug discovery as a "privileged scaffold." The pyrazole nucleus is a five-membered aromatic ring that is metabolically stable and capable of engaging in a variety of non-covalent interactions, making it a cornerstone of numerous FDA-approved drugs.[3] The sulfonamide group, a cornerstone of medicinal chemistry since the advent of sulfa drugs, is a potent hydrogen bond donor and acceptor, often critical for binding to biological targets.[4][5]

This guide provides a senior application scientist's perspective on 1-Methyl-1H-Pyrazole-3-sulfonamide, moving beyond basic data to explore its synthesis, applications, and the strategic rationale for its use in modern drug development programs.

Physicochemical and Handling Properties

For any laboratory professional, a clear understanding of a compound's fundamental properties is paramount for its effective use and safe handling. The data below is compiled for quick reference.

Property	Value	Source(s)
CAS Number	88398-97-4	[1][2]
Molecular Formula	C ₄ H ₇ N ₃ O ₂ S	[1][2]
Molecular Weight	161.18 g/mol	[1][2]
Physical Form	Solid / Semi-Solid	
Storage Conditions	Store at 2-8 °C under dry conditions	[1][2]
Primary Application	Organic synthesis building block	[1][2]

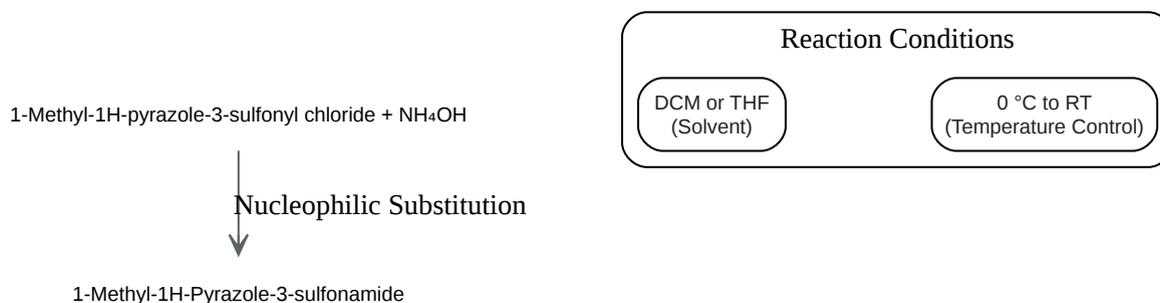
Expert Insight: The recommended storage at 2-8 °C in a dry environment is critical. Sulfonamides can be susceptible to hydrolysis over long periods under humid conditions, and proper storage ensures the compound's integrity for use in sensitive, multi-step syntheses where starting material purity is non-negotiable.

Synthesis Protocol: From Sulfonyl Chloride to Sulfonamide

The most direct and common laboratory synthesis of 1-Methyl-1H-Pyrazole-3-sulfonamide involves the reaction of its corresponding sulfonyl chloride precursor with an ammonia source. The protocol below is a validated, trustworthy method representative of standard industry practice.

Starting Material: 1-Methyl-1H-pyrazole-3-sulfonyl chloride (CAS: 89501-90-6).[6][7]

Reaction Scheme:



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Caption: General reaction scheme for sulfonamide synthesis.

Step-by-Step Protocol:

- **Vessel Preparation:** To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add 1-Methyl-1H-pyrazole-3-sulfonyl chloride (1.0 eq).
- **Dissolution:** Dissolve the starting material in a suitable anhydrous solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 10 mL per gram of sulfonyl chloride).
 - **Causality Explanation:** Anhydrous aprotic solvents are chosen to prevent unwanted side reactions, such as hydrolysis of the reactive sulfonyl chloride. DCM is an excellent choice for its ability to dissolve the starting material and its ease of removal during workup.
- **Cooling:** Place the flask in an ice-water bath and cool the solution to 0 °C.
 - **Causality Explanation:** The reaction of a sulfonyl chloride with a nucleophile is exothermic. Cooling the reaction mixture controls the reaction rate, preventing the formation of undesired byproducts and ensuring safety.
- **Nucleophile Addition:** Add concentrated ammonium hydroxide (NH₄OH, ~28% in water) (2.0-3.0 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

- Causality Explanation: A molar excess of the ammonia source is used to ensure the complete consumption of the sulfonyl chloride and to neutralize the HCl byproduct generated during the reaction. The slow, dropwise addition is crucial for temperature management.
- Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
- Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.
- Workup & Isolation:
 - Transfer the reaction mixture to a separatory funnel.
 - Dilute with additional DCM and wash sequentially with water (2x) and brine (1x).
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate the solvent in vacuo.
- Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 1-Methyl-1H-Pyrazole-3-sulfonamide.

Applications in Drug Discovery: A Scaffold for High-Value Targets

The true value of 1-Methyl-1H-Pyrazole-3-sulfonamide lies in its application as a foundational element for synthesizing more complex molecules with therapeutic potential. Its derivatives have been investigated against a range of important disease targets.

- NLRP3 Inflammasome Inhibitors: This compound is cited as a building block in the preparation of sulfonylureas designed to inhibit the NLRP3 inflammasome, a key driver of inflammation in a variety of diseases.^{[1][2]}
- Bromodomain Inhibitors: It has been used in the synthesis of novel heterocyclic compounds targeting bromodomains, which are critical readers of epigenetic marks and are considered

important targets in oncology.[1][2]

- Bcl-2 Inhibitors: The scaffold is implicated in the design of acyl sulfonamides that act as potent and selective inhibitors of Bcl-2, an anti-apoptotic protein often overexpressed in cancer cells.[1][2]
- N-Myristoyltransferase (NMT) Inhibitors: In a broader context, the pyrazole sulfonamide core is central to inhibitors of Trypanosoma brucei N-myristoyltransferase (TbNMT), a validated drug target for Human African Trypanosomiasis (HAT).[6] Research in this area highlights how modifications to the sulfonamide moiety can dramatically improve critical drug properties like blood-brain barrier permeability.[6][7]
- Herbicidal Activity: Derivatives have also been explored for their potential as herbicides, often targeting enzymes like Acetohydroxyacid Synthase (AHAS).[1][2][8]

The diagram below illustrates the central role of a building block like 1-Methyl-1H-Pyrazole-3-sulfonamide in a typical drug discovery workflow.

Caption: Drug discovery workflow starting from a core scaffold.

Broader Mechanistic Insights: The Pyrazole Sulfonamide Class

While 1-Methyl-1H-pyrazole-3-sulfonamide is a starting material, the broader class of pyrazole sulfonamides exhibits diverse biological activities by targeting various enzymes and pathways.

- Enzyme Inhibition: A primary mechanism for this class is enzyme inhibition. For example, related pyrazole sulfonamides are known inhibitors of carbonic anhydrases, enzymes involved in pH regulation and linked to diseases like glaucoma.[9][10][11]
- Kinase Inhibition: The pyrazole core is a well-established "hinge-binder" in many kinase inhibitors used in oncology, and the sulfonamide group can provide additional interactions to enhance potency and selectivity.[3]
- Antimicrobial Action: The sulfonamide moiety itself is famously known for its antibacterial properties. It acts as a competitive inhibitor of dihydropteroate synthase, an enzyme

essential for folic acid synthesis in bacteria.[5] This mechanism underpins the action of all sulfa drugs.

Conclusion

1-Methyl-1H-Pyrazole-3-sulfonamide is far more than a catalog chemical; it is a strategic tool for the modern medicinal chemist. Its robust and well-understood chemical nature, combined with the proven biological relevance of the pyrazole sulfonamide scaffold, makes it a high-value starting point for developing novel therapeutics and chemical probes. Its documented utility in creating inhibitors for targets in oncology, inflammation, and infectious disease underscores its importance and justifies its place as a core component in compound libraries for drug discovery.[1][2][6]

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